rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate
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Overview
Description
“Rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with cyclopropane and pyridine moieties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands due to the presence of the pyridine ring.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of agrochemicals, such as pesticides or herbicides, due to its reactive cyclopropane ring.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, contributing to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but different stereochemistry.
Methyl 2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopropane-1-carboxylates: A broader class of compounds with varying substituents on the cyclopropane ring.
Uniqueness
The unique combination of the cyclopropane ring and the pyridine ring in rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)10-6-9(10)11-7-13-5-4-8(11)2/h4-5,7,9-10H,3,6H2,1-2H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPSZWLEYUZHD-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C(C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C(C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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